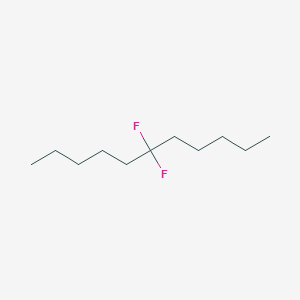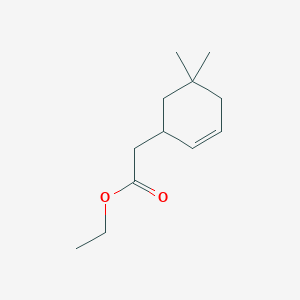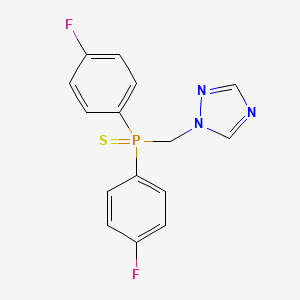methanone CAS No. 108552-35-8](/img/structure/B14323951.png)
[3-(Bromomethyl)-4-methoxyphenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-methoxyphenylmethanone: is an organic compound that features a bromomethyl group attached to a methoxyphenyl ring, which is further connected to a phenylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methoxyphenylmethanone typically involves the bromination of a methoxyphenyl precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-4-methoxyphenylmethanone can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted methoxyphenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry:
Biology:
- Potential use in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-methoxyphenylmethanone involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
- 4-(Bromomethyl)phenylmethanone
- [4-(Bromomethyl)benzoic acid methyl ester]
Comparison:
- 3-(Bromomethyl)-4-methoxyphenylmethanone is unique due to the presence of the methoxy group, which can influence its reactivity and potential applications .
- 4-(Bromomethyl)phenylmethanone lacks the methoxy group, making it less versatile in certain chemical reactions .
- [4-(Bromomethyl)benzoic acid methyl ester] has a different functional group, which alters its chemical properties and applications .
This detailed article provides a comprehensive overview of 3-(Bromomethyl)-4-methoxyphenylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
108552-35-8 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[3-(bromomethyl)-4-methoxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO2/c1-18-14-8-7-12(9-13(14)10-16)15(17)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
XLYISNULHMEYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)


![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)

![3-[Dimethyl(phenyl)silyl]but-2-en-1-ol](/img/structure/B14323913.png)



![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)

![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
